(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid
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Overview
Description
(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by its unique structure, which includes a pyrrolidine ring substituted with a carbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected pyrrolidine derivative.
Functional Group Introduction: The carbamoyl group is introduced through a reaction with an appropriate carbamoylating agent under controlled conditions.
Deprotection: Any protecting groups used in the synthesis are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine.
Scientific Research Applications
(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-5-hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a carbamoyl group.
(2R,5S)-5-aminopyrrolidine-2-carboxylic acid: Contains an amino group in place of the carbamoyl group.
(2R,5S)-5-methylpyrrolidine-2-carboxylic acid: Lacks the carbamoyl group, having a methyl group instead.
Uniqueness
(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-9-4(6(8)10)2-3-5(9)7(11)12/h4-5H,2-3H2,1H3,(H2,8,10)(H,11,12)/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCZYOCQNRXIGT-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1C(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CC[C@@H]1C(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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